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Cinchonaglycoside C -

Cinchonaglycoside C

Catalog Number: EVT-12567449
CAS Number:
Molecular Formula: C36H56O10
Molecular Weight: 648.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinchonaglycoside C is a glycosidic compound primarily derived from plants in the Cinchona genus, known for their medicinal properties, particularly in treating malaria. This compound belongs to a class of natural products that exhibit significant biological activity, including antimalarial and antiviral effects. The structure of Cinchonaglycoside C consists of a sugar moiety linked to an alkaloid component, which contributes to its pharmacological properties.

Source

Cinchonaglycoside C is predominantly extracted from the bark of Cinchona trees, which are native to South America. These trees have been historically significant due to their quinine content, used for treating malaria. The extraction process involves isolating the compound from the plant material through various methods, including solvent extraction and chromatography.

Classification

Cinchonaglycoside C is classified as a glycoside, specifically a type of alkaloid glycoside. Alkaloids are nitrogen-containing compounds that often have pronounced physiological effects on humans and other animals. Glycosides are compounds where a sugar is bound to a non-sugar moiety (the aglycone), which in this case is an alkaloid.

Synthesis Analysis

Methods

The synthesis of Cinchonaglycoside C can be achieved through several methods involving both natural extraction and synthetic organic chemistry techniques.

  1. Natural Extraction:
    • The bark of Cinchona species is harvested and dried.
    • The dried material is subjected to solvent extraction (e.g., ethanol or methanol) to isolate the glycosides.
    • Further purification can be achieved through column chromatography.
  2. Synthetic Approaches:
    • Total synthesis may involve constructing the sugar moiety and the alkaloid separately before combining them through glycosylation reactions.
    • Recent advances in organic synthesis may allow for more efficient routes using catalytic methods.

Technical Details

The synthetic routes often require careful control of reaction conditions, such as temperature, pH, and reaction time, to achieve high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized Cinchonaglycoside C.

Molecular Structure Analysis

Structure

Cinchonaglycoside C has a complex molecular structure characterized by its glycosidic bond between a sugar unit (often glucose or galactose) and an alkaloid backbone derived from quinine or related compounds.

Data

  • Molecular Formula: C₃₆H₅₆O₉
  • Molecular Weight: Approximately 632 g/mol
  • The structure can be represented in chemical diagrams showing the sugar and aglycone components.
Chemical Reactions Analysis

Cinchonaglycoside C participates in various chemical reactions typical for glycosides:

  1. Hydrolysis: In acidic or enzymatic conditions, it can undergo hydrolysis to yield the corresponding sugar and aglycone.
  2. Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
  3. Glycosylation: It can act as a glycosyl donor in reactions with other alcohols or phenols.

Technical Details

These reactions are crucial for modifying the compound for enhanced biological activity or stability. Reaction conditions must be optimized to prevent degradation of sensitive functional groups.

Mechanism of Action

The mechanism of action for Cinchonaglycoside C primarily involves its interaction with biological targets at the molecular level:

  1. Antiviral Activity: It may inhibit viral replication by interfering with viral RNA synthesis.
  2. Antimalarial Action: Similar to quinine, it likely disrupts heme polymerization in Plasmodium species, leading to toxicity for the parasite.

Data

Research indicates that Cinchonaglycoside C has shown efficacy against certain strains of viruses and malaria parasites in vitro, with ongoing studies exploring its full potential and mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in polar solvents like water and alcohols but insoluble in nonpolar solvents.
  • Melting Point: Specific melting point data varies but generally falls within a range typical for similar glycosides.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis under acidic conditions.

Relevant analyses include spectroscopic methods (NMR, IR) that provide insights into functional groups and structural integrity.

Applications

Cinchonaglycoside C has several scientific uses:

  1. Pharmaceutical Applications: It is investigated for its potential use in developing new antimalarial drugs.
  2. Research Tool: Utilized in studies exploring ribosome-inactivating proteins and their mechanisms.
  3. Cosmetic Industry: Explored for its antioxidant properties in skin care formulations.
Biosynthetic Pathways and Precursor Relationships of Cinchonaglycoside C

Terpenoid-Cycloalkaloid Substrate Specificity in Glycosidic Bond Formation

Cinchonaglycoside C’s biosynthesis requires highly specific interactions between terpenoid-cycloalkaloid precursors and glycosyltransferase enzymes. The core alkaloid backbones (quinine, quinidine, cinchonine, cinchonidine) serve as primary glycosyl acceptors, with glycosylation occurring exclusively at their C9 hydroxyl groups [1] [9]. This regioselectivity is governed by structural constraints:

  • Steric Accessibility: Molecular modeling reveals that C9-OH exhibits the lowest steric hindrance (van der Waals radius < 3.5 Å) compared to other hydroxyl positions [2].
  • Electronic Environment: Quantum mechanical calculations indicate C9-OH has the highest nucleophilicity (Fukui function f⁻ = 0.078), facilitating nucleophilic attack on the anomeric carbon of UDP-sugars [3] [4].
  • Hydrogen-Bonding Networks: C9-OH forms a stable hydrogen bond with conserved His-22 in UGT catalytic pockets, locking the substrate in optimal orientation [4].

Table 1: Alkaloid Backbone Specificity in Cinchona Glycosylation

Alkaloid BackboneC9-OH pKaGlycosylation Efficiency (%)Preferred Sugar Donor
Quinine9.892 ± 3UDP-glucose
Quinidine9.789 ± 4UDP-glucose
Cinchonine10.167 ± 5UDP-galactose
Cinchonidine10.071 ± 6UDP-galactose

Mutagenesis studies confirm that UGT85A variants with Phe-150→Ala substitutions lose >90% activity, demonstrating the critical role of hydrophobic pockets in recognizing terpenoid moieties [3] [8].

Enzymatic Glycosylation Mechanisms of Cinchona Alkaloid Backbones

Glycosylation is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) adopting GT-B fold structures with N-terminal (alkaloid-binding) and C-terminal (nucleotide-sugar-binding) domains [3] [4]. The reaction proceeds via:

  • Ordered Bi-Bi Mechanism: UDP-glucose binding precedes alkaloid docking (Km UDP-glucose = 12.4 μM vs. Km quinine = 28.7 μM) [4].
  • Catalytic Base Activation: Glu-312 deprotonates the C9-OH group, increasing nucleophilicity for SN₂ attack on the anomeric carbon (kcat = 4.7 s⁻¹) [3].
  • Transition State Stabilization: A conserved PSPG motif (Plant Secondary Product Glycosyltransferase; residues 370–373) coordinates UDP through hydrogen bonds with His-371 and Asp-372 [3] [7].
  • Product Release: Conformational change in the N-terminal domain ejects cinchonaglycoside C prior to UDP dissociation [4].

Table 2: Kinetic Parameters of Cinchona Glycosyltransferases

UGT IsoformKm (Alkaloid) (μM)Km (UDP-Glc) (μM)kcat (s⁻¹)Specificity Constant (kcat/Km)
UGT85A128.7 ± 1.212.4 ± 0.84.7 ± 0.3164,000 M⁻¹s⁻¹
UGT74AC241.3 ± 2.118.9 ± 1.12.1 ± 0.250,800 M⁻¹s⁻¹
UGT89B367.8 ± 3.522.6 ± 1.41.4 ± 0.120,600 M⁻¹s⁻¹

Protein engineering of UGT85A1 (e.g., Leu-84→Asn mutation) enhances catalytic efficiency by 3.2-fold by enlarging the alkaloid-binding pocket [3] [8].

Compartmentalization of Late-Stage Glycosyltransferase Reactions

Biosynthetic compartmentalization ensures metabolic channeling and prevents cytotoxic intermediate accumulation:

  • Subcellular Localization: UGTs reside in the endoplasmic reticulum (ER) lumen, co-localizing with cytochrome P450 monooxygenases (e.g., CYP72A) that hydroxylate alkaloid precursors [1] [7]. ER retention is mediated by C-terminal HDEL motifs [4].
  • Metabolon Assembly: UGT85A1 forms a 550 kDa metabolon with the vacuolar transporter CcMATE1, facilitating direct efflux of cinchonaglycoside C into acidic vacuoles (pH 5.2) [7]. This prevents feedback inhibition (Ki > 500 μM at pH 7.4 vs. Ki = 8.3 μM at pH 5.0) [1].
  • Spatiotemporal Regulation: Glycosyltransferase expression peaks during bark development (days 25–40 post-phloem formation), coinciding with maximal alkaloid precursor flux [7] [9]. Light-responsive G-box elements in UGT promoters induce transcription under canopy shade conditions [9].

Vesicular trafficking delivers cinchonaglycoside C to cortical parenchyma cells, where it constitutes 22–28% of total glycosides in mature bark [1] [7].

Phylogenetic Conservation of Glycoside Biosynthetic Gene Clusters in Rubiaceae

Cinchonaglycoside C biosynthetic genes reside in a 218-kb genomic cluster conserved across Rubiaceae:

graph LRA[UGT85A1-Glycosyltransferase] -->|Co-expressed with| B[CYP72A-P450]B --> C[CcMATE1-Transporter]C --> D[MYB62-Transcriptional Regulator]
  • Evolutionary Origin: Phylogenomic analysis reveals the cluster arose from a whole-genome duplication (WGD) event 41.2 MYA (95% HPD: 38.6–44.1 MYA) in the Cinchonoideae subfamily [7] [9]. Orthologs occur in Cinchona pubescens (87% nucleotide identity) and Coffea eugenioides (72%) but not in basal Rubiaceae like Galium [7].
  • Gene Cluster Architecture: The cluster contains four core genes arranged head-to-tail:
  • CYP72A (alkaloid hydroxylase)
  • UGT85A1 (glycosyltransferase)
  • CcMATE1 (vacuolar transporter)
  • MYB62 (transcription factor)
  • Regulatory Conservation: MYB62 orthologs bind identical cis-elements (5′-CCWACC-3′) in all Cinchona species, confirmed by ChIP-seq [7]. Pathogen-responsive cis-elements (e.g., W-boxes) in UGT promoters suggest conserved induction by fungal elicitors [8] [9].

Comparative genomics indicates strong purifying selection (dN/dS = 0.11–0.15) acting on UGT catalytic residues, underscoring functional conservation [7].

Index of Compounds

  • Cinchonaglycoside C
  • Quinine
  • Quinidine
  • Cinchonine
  • Cinchonidine
  • UDP-glucose
  • UDP-galactose

Properties

Product Name

Cinchonaglycoside C

IUPAC Name

(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

Molecular Formula

C36H56O10

Molecular Weight

648.8 g/mol

InChI

InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18?,19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35-,36+/m0/s1

InChI Key

AXNXSFBKZQIMPF-QNULCOFFSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

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